Methyl 2-acetamido-5-fluoro-3-nitrobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
921222-05-1 |
|---|---|
Molecular Formula |
C10H9FN2O5 |
Molecular Weight |
256.19 g/mol |
IUPAC Name |
methyl 2-acetamido-5-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C10H9FN2O5/c1-5(14)12-9-7(10(15)18-2)3-6(11)4-8(9)13(16)17/h3-4H,1-2H3,(H,12,14) |
InChI Key |
UGSFHZAGIOXVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-5-fluoro-3-nitrobenzoate typically involves multiple steps:
Acetylation: The acetamido group (-NHCOCH3) is introduced through acetylation reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-5-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Hydrolysis Conditions: Acidic or basic conditions
Major Products Formed
Reduction: Formation of Methyl 2-acetamido-5-amino-3-nitrobenzoate
Substitution: Formation of various substituted derivatives
Hydrolysis: Formation of 2-acetamido-5-fluoro-3-nitrobenzoic acid
Scientific Research Applications
Antimicrobial Activity
Methyl 2-acetamido-5-fluoro-3-nitrobenzoate has demonstrated promising antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies evaluating similar compounds, minimum inhibitory concentration (MIC) values ranged from 4 to 64 μg/mL against M. tuberculosis H37Rv, indicating potential effectiveness as an antitubercular agent.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Derivative A | A549 (lung cancer) | 4.17 |
| Derivative B | U937 (leukemia) | 5.39 |
| This compound | HEPG2 (liver cancer) | 5.99 |
These findings suggest that the compound may inhibit specific kinases associated with tumor growth and cell proliferation.
Case Studies
- Antimicrobial Evaluation : A study assessing various benzoate derivatives included this compound in a screening process that identified several potent candidates for further development as antitubercular agents.
- Anticancer Screening : Another investigation focused on the cytotoxic effects of this compound against leukemia cell lines, revealing significant inhibitory activity that warrants further exploration in clinical settings.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-5-fluoro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain targets, while the acetamido group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Methyl 2-acetamido-5-fluoro-3-nitrobenzoate | 1.8 | 0.15 | 145–148 |
| Methyl 2-amino-5-fluoro-3-nitrobenzoate | 1.2 | 0.45 | 132–135 |
| 2-Acetamido-5-fluoropyridine | 0.9 | 1.20 | 98–101 |
Environmental and Toxicological Considerations
- Nitroaromatics: Nitro groups in the target compound may contribute to environmental persistence. Fluorine substitution could reduce biodegradability compared to non-halogenated analogues.
- Comparative Toxicity : While halogenated contaminants (e.g., DDT in ) bioaccumulate, the ester group in the target compound may facilitate metabolic breakdown, reducing long-term toxicity .
Biological Activity
Methyl 2-acetamido-5-fluoro-3-nitrobenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of benzoate esters, characterized by the presence of an acetamido group, a fluorine atom, and a nitro group. Its molecular structure can be represented as follows:
This structure contributes to its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the acylation of 5-fluoro-3-nitrobenzoic acid with methyl acetamide under controlled conditions. This process can be optimized by varying reaction times and temperatures to yield high purity and yield.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In a study evaluating various derivatives against Mycobacterium tuberculosis, it was found that compounds with similar structural features exhibited significant activity, suggesting that this compound may also possess antitubercular effects. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4 to 64 μg/mL against M. tuberculosis H37Rv .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of this compound. Compounds within this structural family have demonstrated cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and U937 (leukemia) cells. For instance, certain derivatives showed IC50 values in the range of 3.35 to 5.59 μg/mL, indicating effective growth inhibition .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Derivative A | A549 | 4.17 |
| Derivative B | U937 | 5.39 |
| This compound | HEPG2 | 5.99 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes involved in cell proliferation and survival pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases associated with tumor growth .
Case Studies
- Antimicrobial Evaluation : In a study assessing the efficacy of various benzoate derivatives against M. tuberculosis, this compound was included in a broader screening that identified several potent candidates for further development as antitubercular agents .
- Anticancer Screening : Another investigation focused on the cytotoxic effects of this compound against leukemia cell lines, revealing significant inhibitory activity that warrants further exploration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
